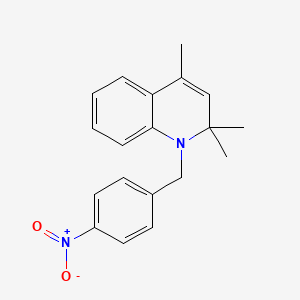

![molecular formula C14H19N5O3S2 B5552571 N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research into the synthesis of pyrazole and pyrazine derivatives often involves multicomponent reactions and the exploration of novel reagents and catalysts. For example, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles utilized disulfonic acid imidazolium chloroaluminate as a catalyst, demonstrating a green, simple, and efficient synthesis method under solvent-free conditions (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The detailed molecular structure analysis of pyrazole and pyrazine derivatives includes X-ray crystallography and spectral analysis to determine the precise arrangement of atoms within a compound. For instance, antipyrine-like derivatives underwent X-ray structure characterization and Hirshfeld surface analysis to elucidate intermolecular interactions and solid-state structures (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole and pyrazine derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Domino C-H sulfonylation and pyrazole annulation in water using hydrophilic enaminones for the synthesis of fully substituted pyrazoles highlight the reactivity and potential for diverse chemical transformations (Guo et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole and pyrazine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application and handling. The synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved the confirmation of novel heterocyclic compounds' structures through NMR spectroscopy and HRMS investigation, providing insight into their physical properties (Matulevičiūtė et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrazole and pyrazine derivatives, including reactivity, stability, and potential for further chemical modifications, are essential for their utilization in various fields. The green synthesis and antimicrobial activity of some novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives, for instance, reveal the bioactive potential and chemical reactivity of these compounds (Jyothi & Madhavi, 2019).

Wissenschaftliche Forschungsanwendungen

Utility in Heterocyclic Synthesis

This compound has been explored for its utility in the synthesis of heterocyclic compounds. Research indicates it may serve as a precursor or intermediate in the synthesis of diverse pyrazole, pyridine, pyrimidine, and other heterocyclic derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating their potential for further exploration in various scientific applications (Fadda et al., 2012).

In the Synthesis of Anticancer and Antimicrobial Compounds

Several studies have demonstrated the synthesis of new derivatives with potential anticancer and antimicrobial activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising antitumor activity on human breast adenocarcinoma cell lines, highlighting the compound's significance in developing anticancer agents (Abdellatif et al., 2014). Similarly, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential use in cancer therapy (Hassan et al., 2014).

Contribution to Novel Amino Pyrazole Derivatives

The compound has been utilized in the synthesis of novel amino pyrazole derivatives, which have been evaluated for their medicinal value, including antifungal and antimicrobial activities. This further underscores its utility in the discovery and development of new therapeutic agents (Shah et al., 2018).

Development of Thienopyrimidine and Related Derivatives

Research has also focused on synthesizing novel thienopyrimidine derivatives using this compound, which showed remarkable antitumor activity against specific human cell lines. Such studies are crucial in the ongoing search for new anticancer drugs (Aly, 2009).

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[(thiophen-2-ylsulfonylamino)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S2/c1-17(2)14(20)18-5-6-19-12(10-18)8-11(16-19)9-15-24(21,22)13-4-3-7-23-13/h3-4,7-8,15H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPFODZHPGPFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN2C(=CC(=N2)CNS(=O)(=O)C3=CC=CS3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)